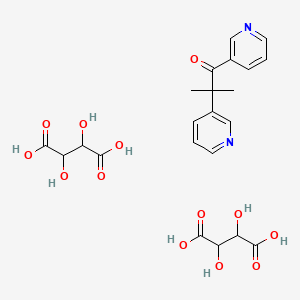
2,3-Dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metyrapone Tartrate is the tartrate salt form of metyrapone, a pyridine derivative and an inhibitor of steroid 11-beta-hydroxylase with anti-adrenal activity. Metyrapone inhibits steroid 11-beta-hydroxylase, thereby inhibiting the synthesis of cortisol from 11-deoxycortisol, and corticosterone, the precursor of aldosterone, from deoxycorticosterone in the adrenal gland. Removal of the negative feedback mechanism exerted by cortisol results in increased adrenocorticotropic hormone (ACTH) secretion by the pituitary gland. In turn, continued stimulation of the adrenal gland by ACTH results in the accumulation of corticoid precursors, 11-deoxycortisol and deoxycorticosterone. These corticoid precursors are excreted in urine and may be used as indicators for hypothalamic-pituitary ACTH function.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
The synthesis of (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, (L)-2,3-dihydroxybutanedioic acid salt, has been explored in Alzheimer's disease research. This compound was developed through directed ortho-metallation methodology and classical diastereomeric salt formation (Ciszewska et al., 1997).
Electrochemical Chiral Differentiation
2,3-Dihydroxybutanedioic acid (tartaric acid, TA) has applications in electrochemical chiral differentiation. Its enantiorecognition was studied using cyclodextrin-based reduced graphene oxide materials, showing potential for chiral resolution in various applications (Si et al., 2018).
Hypoglycemic Agents
1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid has been identified as a hypoglycemic agent, distinct from the mechanism of action of nicotinic acid. This compound and its derivatives were synthesized for potential use as oral hypoglycemic agents (Youngdale & Oglia, 1985).
Structural Studies in Organic Chemistry
The synthesis and structural studies of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, a class of compounds related to 2-methyl-1,2-dipyridin-3-ylpropan-1-one, have been conducted. These compounds have potential applications in organic chemistry and drug development (Chui et al., 2004).
Acid Dissociation Studies
The dissociation constants of 2,3-dihydroxybutanedioic acid (tartaric acid) were studied in various hydroorganic media. Understanding these constants is vital for its applications in biochemical and industrial processes (Azab et al., 1997).
Biological Production of Malic Acid
2-Hydroxybutanedioic acid (malic acid) is used as a precursor in the food, chemical, and pharmaceutical industries. Its biological production has been studied extensively, exploring various pathways and metabolic engineering approaches (Dai et al., 2018).
Eigenschaften
Produktname |
2,3-Dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one |
|---|---|
Molekularformel |
C22H26N2O13 |
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H14N2O.2C4H6O6/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;2*5-1(3(7)8)2(6)4(9)10/h3-10H,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
FBSAWAHQGRDEJD-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)
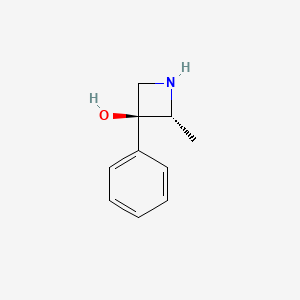
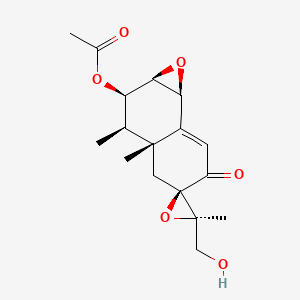
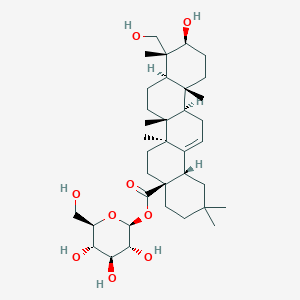

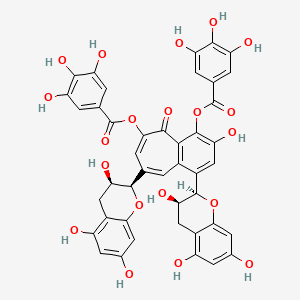
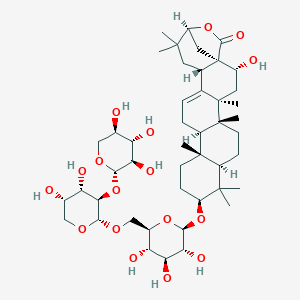

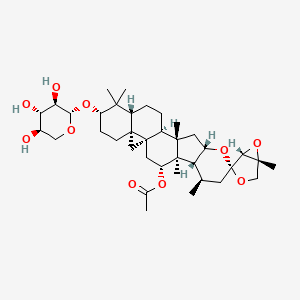
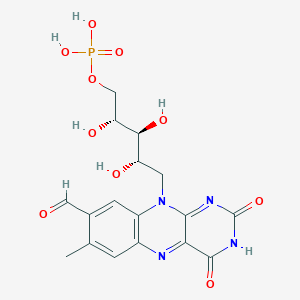
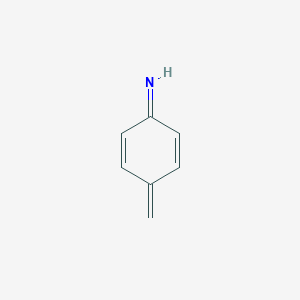
![5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid](/img/structure/B1259021.png)

![propan-2-yl 4-[(4E)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate](/img/structure/B1259024.png)